Ethyl 3-formyl-2-methylbenzoate
Description
Ethyl 3-formyl-2-methylbenzoate is an aromatic ester with a benzoate backbone substituted by a formyl (-CHO) group at position 3 and a methyl (-CH₃) group at position 2. The ethyl ester (-COOCH₂CH₃) is attached to the carboxylate group. This compound is structurally significant due to its electron-withdrawing formyl group, which enhances its reactivity in organic synthesis, particularly in metal-catalyzed C–H bond functionalization or as a precursor for heterocyclic compounds .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-formyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-12)8(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
JVVFJMNAWUMKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-formyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: 3-carboxy-2-methylbenzoic acid.
Reduction: 3-hydroxymethyl-2-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
While comprehensive data tables and case studies for Ethyl 3-formyl-2-methylbenzoate are not available in the search results, here's what is known about its applications based on the provided sources:
Scientific Research Applications of this compound
This compound is used in various chemical reactions and has applications in scientific research and industry. It serves as an intermediate in the synthesis of more complex compounds.
Specific Applications:
- Chemical Synthesis: It is used as an intermediate in the synthesis of more complex compounds.
Relevant Information on Bioremediation
- Bioremediation Increased industrial and agricultural activity has led to the contamination of soil and groundwater with hazardous chemicals, and bioremediation provides a technology that uses living organisms like bacteria and fungi to remove pollutants from the environment . It is a cost-effective alternative to traditional methods like incineration and carbon filtration, and requires an understanding of how organisms transform chemicals, survive in polluted environments, and how they should be employed in the field .
- Microorganisms in Bioremediation Many microorganisms can transform hazardous compounds, but these processes aren't always fast enough to protect ecosystems and human health . Microorganisms may be limited by the availability of pollutants or other key substrates, or they might not be present in sufficient numbers . Bioremediation can overcome these limitations through careful engineering of the contaminated environment, enhancing the rates of key microbial processes . Successful bioremediation integrates environmental microbiology and engineering techniques with other disciplines like geochemistry and hydrology .
- Limitations of Current Bioremediation Approaches Current bioremediation approaches have limitations, including the poor capabilities of microbial communities in the field, lesser bioavailability of contaminants, and the absence of benchmark values for efficacy testing . A function-directed remediation approach may be sufficient to minimize the risks of persistence and spreading of pollutants .
Mechanism of Action
The mechanism of action of ethyl 3-formyl-2-methylbenzoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons from the reducing agent, resulting in the formation of a hydroxyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Ethyl Methylbenzoate Series
Ethyl 3-formyl-2-methylbenzoate belongs to a family of substituted benzoate esters. Key structural analogues include:
Key Differences :
Functional Group Variations: Formyl vs. Other Substituents
(a) Ethyl 3-chloro-5-formyl-4,6-dihydroxy-2-methylbenzoate
- Substituents : Formyl (C5), chloro (C3), hydroxyl (C4, C6), methyl (C2).
- Comparison : Multiple electron-withdrawing groups (Cl, CHO) increase acidity and reduce thermal stability compared to this compound.
(b) Ethyl 2-methoxybenzoate
- Substituents : Methoxy (C2).
- Comparison : The methoxy group (-OCH₃) is electron-donating, lowering reactivity toward electrophilic substitution compared to the formyl group.
(c) Methyl 3-formyl-2-hydroxybenzoate
- Substituents : Formyl (C3), hydroxyl (C2).
- Comparison : The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents relative to the ethyl ester analogue.
Biological Activity
Ethyl 3-formyl-2-methylbenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, characterized by the presence of an ethyl ester group and a formyl functional group attached to a methyl-substituted benzene ring. Its molecular formula is , with a molecular weight of approximately 196.21 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, potentially affecting metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can lead to modulation of signal transduction pathways, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results underscore the compound's potential for development into therapeutic agents for treating infections.
Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, experiments conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis, as evidenced by increased levels of caspase-3 activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
At higher concentrations (≥50 µM), significant reductions in cell viability were observed, indicating a dose-dependent cytotoxic effect.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study conducted by Feng et al. (2020) assessed the cytotoxicity of various benzoates, including this compound. The findings indicated that this compound had a lower toxicity profile compared to other synthetic benzoates, making it a candidate for further investigation in drug development .
- Antiviral Potential : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties against viruses such as SARS-CoV-2. The aldehyde group in its structure could play a role in inhibiting viral replication by interacting with viral proteins .
- Environmental Impact : Research has also highlighted the potential use of this compound as a green pesticide due to its insecticidal properties against common agricultural pests . This aspect is particularly relevant in the context of sustainable agriculture practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
